Lauric acid-13C

Description

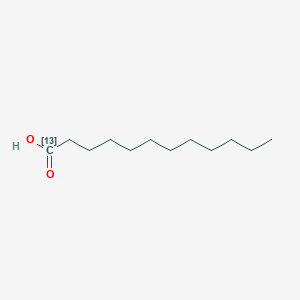

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(113C)dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POULHZVOKOAJMA-HNHCFKFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481363 | |

| Record name | Lauric acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93639-08-8 | |

| Record name | Lauric acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lauric-1-13C acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Lauric Acid-13C: A Technical Guide to its Role in Metabolic Tracing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauric acid, a 12-carbon saturated medium-chain fatty acid (MCFA), is a significant component of coconut and palm kernel oils. Its unique metabolic properties, including rapid absorption and oxidation, have made it a subject of intense research in nutrition and metabolic diseases. The use of stable isotope-labeled lauric acid, specifically Lauric acid-13C (¹³C-Lauric Acid), has emerged as a powerful tool for metabolic tracing studies. This technical guide provides an in-depth overview of ¹³C-Lauric Acid, its applications in metabolic research, detailed experimental protocols, and its role in elucidating key metabolic pathways. Stable heavy isotopes like 13C are incorporated into molecules to act as tracers for quantification during drug development and metabolic flux analysis.[1][2][3][4][5]

Chemical and Physical Properties of this compound

This compound is a form of lauric acid where one or more carbon atoms have been replaced with the stable, non-radioactive isotope carbon-13. This labeling allows for the differentiation of exogenously administered lauric acid from the endogenous pool within a biological system.

| Property | Value |

| Chemical Formula | C₁₁[¹³C]H₂₄O₂ (for 1-¹³C labeling) |

| Molecular Weight | ~201.31 g/mol (for 1-¹³C labeling)[6] |

| Appearance | Crystalline solid[6] |

| Solubility | Soluble in DMF, DMSO, and Ethanol[6][7] |

| Storage | Store at room temperature, protected from light and moisture. For solutions, store at -20°C.[8] |

The Role of this compound in Metabolic Tracing

Metabolic tracing with stable isotopes like ¹³C-Lauric Acid is a cornerstone of metabolic research, enabling the quantitative analysis of metabolic pathways and fluxes in vivo and in vitro.[9] By introducing ¹³C-Lauric Acid into a biological system, researchers can track its absorption, transport, and conversion into various downstream metabolites using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3][4][5]

Key Applications:

-

Fatty Acid Oxidation (FAO) Studies: ¹³C-Lauric Acid is used to quantify the rate of fatty acid β-oxidation. The labeled carbon atoms are released as ¹³CO₂ during oxidation, which can be measured in breath tests or in the headspace of cell cultures.

-

Metabolic Flux Analysis (MFA): This technique uses the distribution of ¹³C in various metabolites to calculate the rates (fluxes) of different metabolic pathways. ¹³C-Lauric Acid can be used to trace the entry of fatty acid-derived carbons into the tricarboxylic acid (TCA) cycle and other interconnected pathways.

-

Drug Development: Stable isotope-labeled compounds are crucial in drug development for quantifying drug metabolism and pharmacokinetics.[1][2][3][4][5][10]

-

Diagnosis of Fat Malabsorption: The ¹³C-breath test using labeled fatty acids can be a non-invasive method to assess fat malabsorption, for instance in conditions like cystic fibrosis.

Quantitative Data on Lauric Acid Oxidation

A study comparing the oxidation of various dietary fatty acids in humans using a ¹³C-breath test provided valuable quantitative insights into the metabolic fate of lauric acid.

| Fatty Acid | Cumulative Oxidation over 9 hours (% of dose) |

| Lauric Acid (C12:0) | 41% |

| Palmitic Acid (C16:0) | Not specified in the provided abstract |

| Stearic Acid (C18:0) | 13% |

| Oleic Acid (C18:1) | Not specified in the provided abstract |

| Linoleic Acid (C18:2) | Conserved (low oxidation) |

| Linolenic Acid (C18:3) | Highly oxidized |

Source: Adapted from a study on differential oxidation of dietary fatty acids in humans.[11]

This data clearly demonstrates that lauric acid is more readily oxidized compared to long-chain saturated fatty acids like stearic acid.[11]

Experimental Protocols

In Vitro ¹³C-Lauric Acid Metabolic Tracing in Hepatocytes

This protocol outlines a general workflow for tracing the metabolism of ¹³C-Lauric Acid in cultured hepatocytes.

Materials:

-

Primary hepatocytes or hepatocyte cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

¹³C-Lauric Acid (e.g., 1-¹³C-Lauric Acid)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

Extraction solvent (e.g., 80:20 methanol:water)

-

Internal standards for mass spectrometry

-

Cell scraper

-

Centrifuge

-

Mass spectrometer (GC-MS or LC-MS)

Methodology:

-

Cell Culture: Culture hepatocytes to the desired confluency in standard culture medium.

-

Preparation of ¹³C-Lauric Acid-BSA Conjugate:

-

Dissolve ¹³C-Lauric Acid in a small amount of ethanol.

-

Prepare a solution of fatty acid-free BSA in serum-free culture medium.

-

Slowly add the ¹³C-Lauric Acid solution to the BSA solution while stirring to form a conjugate. This improves the solubility and cellular uptake of the fatty acid.

-

-

Cell Treatment:

-

Wash the cells with warm PBS.

-

Replace the standard medium with serum-free medium containing the ¹³C-Lauric Acid-BSA conjugate at the desired final concentration (e.g., 100-500 µM).

-

Incubate the cells for a defined period (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.

-

-

Metabolite Extraction:

-

At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add ice-cold extraction solvent to the culture plate and scrape the cells.

-

Collect the cell lysate and centrifuge at high speed to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Analysis by Mass Spectrometry:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Derivatize the samples if necessary for GC-MS analysis.

-

Reconstitute the samples in a suitable solvent and analyze by GC-MS or LC-MS to determine the incorporation of ¹³C into downstream metabolites such as acyl-CoAs, TCA cycle intermediates, and other lipids.

-

Experimental Workflow for In Vitro ¹³C-Lauric Acid Tracing

Caption: Workflow for in vitro metabolic tracing using ¹³C-Lauric Acid in hepatocytes.

¹³C-Lauric Acid Breath Test for In Vivo Fatty Acid Oxidation

This protocol describes the general procedure for a breath test to measure the in vivo oxidation of ¹³C-Lauric Acid.

Materials:

-

¹³C-Lauric Acid

-

A test meal (e.g., a liquid formula or a standardized breakfast)

-

Breath collection bags or tubes

-

Isotope Ratio Mass Spectrometer (IRMS) or other suitable analyzer for ¹³CO₂

Methodology:

-

Subject Preparation:

-

Subjects should fast overnight (at least 8-10 hours) before the test.

-

A baseline breath sample is collected before the administration of the tracer.

-

-

Tracer Administration:

-

The ¹³C-Lauric Acid is incorporated into a test meal. The amount of tracer is typically in the range of 100-200 mg.

-

The subject consumes the test meal within a specified timeframe (e.g., 10-15 minutes).

-

-

Breath Sample Collection:

-

Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 4 to 6 hours.

-

Subjects exhale into a collection bag or tube.

-

-

Sample Analysis:

-

The concentration of ¹³CO₂ in the exhaled breath is measured using an IRMS.

-

The results are typically expressed as the percentage of the administered ¹³C dose recovered as ¹³CO₂ over time.

-

-

Data Analysis:

-

The cumulative percentage of ¹³C dose recovered is calculated to determine the overall oxidation of lauric acid.

-

Kinetic parameters, such as the peak exhalation rate and time to peak, can also be determined.

-

Experimental Workflow for ¹³C-Lauric Acid Breath Test

Caption: Workflow for the in vivo ¹³C-Lauric Acid breath test to measure fatty acid oxidation.

Signaling Pathway: Lauric Acid Metabolism and PPARα Activation

Lauric acid is a known activator of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key transcription factor that regulates lipid metabolism.[11] Tracing studies with ¹³C-Lauric Acid can help elucidate the downstream effects of its metabolism on gene expression via PPARα.

Upon entering the cell, lauric acid is converted to its acyl-CoA derivative, Lauroyl-CoA. This can then enter the mitochondria for β-oxidation, generating acetyl-CoA which enters the TCA cycle. Lauric acid and its metabolites can also act as ligands for PPARα. Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and ketogenesis.

PPARα Signaling Pathway Activated by Lauric Acid

References

- 1. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Evaluation of the 13C-triolein breath test for fat malabsorption in adult patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fatty acid oxidation assay [protocols.io]

- 10. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lauric Acid Beneficially Modulates Apolipoprotein Secretion and Enhances Fatty Acid Oxidation via PPARα-dependent Pathways in Cultured Rat Hepatocytes [xiahepublishing.com]

Physical and chemical properties of Lauric acid-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauric acid-13C is a stable isotope-labeled form of lauric acid (dodecanoic acid), a medium-chain saturated fatty acid. In this isotopologue, one or more carbon atoms have been substituted with the non-radioactive, heavy isotope of carbon, ¹³C. This substitution results in a molecule with a higher molecular weight than its natural counterpart, a property that is fundamental to its primary application.

The primary use of this compound in a research setting is as an internal standard for the precise quantification of unlabeled lauric acid in various biological and chemical matrices using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4] Its identical chemical behavior to the endogenous analyte, combined with its distinct mass, allows for accurate correction of sample loss during preparation and variations in instrument response. Stable isotope-labeled compounds are also utilized as tracers in metabolic flux analysis and other studies investigating metabolic pathways.[2][5]

This guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound, along with relevant experimental protocols and applications.

Physical and Chemical Properties

This compound is a solid, white crystalline powder at room temperature.[6] Its physical and chemical properties are nearly identical to those of natural lauric acid, with the principal difference being its molecular weight.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁¹³CH₂₄O₂ (for Lauric acid-1-¹³C) | [4][5][6] |

| Molecular Weight | ~201.31 g/mol (for single ¹³C label) | [5][7][8][9] |

| Appearance | Solid, white crystalline powder | [10] |

| Melting Point | 44-46 °C | [5][6] |

| Boiling Point | 225 °C at 100 mmHg | [5][6] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF.[4][11] Sparingly soluble in aqueous buffers.[11] | [4][11] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [6] |

| Storage Temperature | Room temperature, away from light and moisture.[8] For solutions, store at -20°C for up to one month or -80°C for up to six months.[2][12] | [2][8][12] |

Spectral Data

The key analytical distinction of this compound lies in its mass spectrum and ¹³C NMR spectrum.

| Spectral Data Type | Description | Source(s) |

| Mass Spectrometry | The molecular ion peak will appear at a higher m/z value than unlabeled lauric acid (M+n, where n is the number of ¹³C atoms). For Lauric acid-1-¹³C, this shift is M+1.[6] For Lauric acid-1,2-¹³C₂, the shift is M+2. This mass difference is the basis for its use as an internal standard. | [6] |

| ¹³C NMR | The signal for the ¹³C-labeled carbon atom will be significantly enhanced in intensity. The chemical shifts are generally comparable to the unlabeled compound. For unlabeled lauric acid, characteristic peaks are observed around 180 ppm for the carbonyl carbon and between 14-34 ppm for the alkyl chain carbons. | [10][13] |

Experimental Protocols

The use of this compound as an internal standard is a common practice in quantitative analytical chemistry. Below is a generalized protocol for the quantification of lauric acid in a biological sample, such as plasma, using LC-MS.

Protocol: Quantification of Lauric Acid in Plasma using this compound Internal Standard

1. Materials and Reagents:

-

Plasma sample

-

This compound solution (internal standard, IS) of known concentration in ethanol

-

Unlabeled Lauric Acid standard for calibration curve

-

Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)

-

LC-MS grade solvents (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

-

Vortex mixer, centrifuge, autosampler vials

2. Sample Preparation:

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, add 100 µL of plasma.

-

Spike the sample with a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution). The amount should be comparable to the expected endogenous lauric acid concentration.

-

Vortex briefly to mix.

-

To precipitate proteins, add 3-4 volumes of ice-cold acetonitrile (e.g., 400 µL).

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Separation is typically achieved using a C18 reverse-phase column. A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common. The gradient allows for the efficient separation of lauric acid from other matrix components.

-

Mass Spectrometry (MS): The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI). Quantification is performed using Multiple Reaction Monitoring (MRM).

-

MRM Transition for Lauric Acid: Monitor the transition of the deprotonated parent ion [M-H]⁻ to a characteristic product ion. For lauric acid (MW ~200.32), this would be m/z 199.3 → m/z 199.3 (or a specific fragment if fragmentation is induced).

-

MRM Transition for Lauric Acid-1-¹³C: Monitor the corresponding transition for the internal standard. For Lauric acid-1-¹³C (MW ~201.31), this would be m/z 200.3 → m/z 200.3.

-

4. Data Analysis and Quantification:

-

Integrate the peak areas for both the endogenous lauric acid and the this compound internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Prepare a calibration curve by analyzing a series of known concentrations of unlabeled lauric acid standard (also spiked with the same amount of internal standard) and plotting the peak area ratio against the concentration.

-

Determine the concentration of lauric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Applications and Signaling Pathways

Primary Application: Internal Standard

The most prevalent application of this compound is as an internal standard for quantitative analysis.[1][2][4] Its near-identical chemical and physical properties to the endogenous analyte ensure that it behaves similarly during sample extraction, derivatization, and ionization, thus providing a reliable method for correcting analytical variability.

Caption: Workflow for quantification using this compound as an internal standard.

Application in Metabolic Research

As a stable isotope tracer, this compound can be used to follow the metabolic fate of lauric acid in biological systems. By introducing the labeled compound, researchers can track its incorporation into downstream metabolites, such as complex lipids, or trace its catabolism through pathways like beta-oxidation. This provides valuable insights into fatty acid metabolism in both healthy and diseased states.

Lauric Acid-Induced Signaling

While this compound is primarily a tool for analysis, its unlabeled counterpart, lauric acid, is biologically active. Studies have shown that saturated fatty acids, including lauric acid, can act as signaling molecules. For instance, lauric acid can induce the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory genes like COX-2 and inducible nitric oxide synthase (iNOS) in macrophages, often mediated through Toll-like receptor 4 (TLR4).[1][4][11]

Caption: Lauric acid-induced NF-κB activation pathway.

Safety and Handling

Lauric acid and its isotopologues are generally considered low-hazard materials. However, standard laboratory safety practices should always be followed.

-

Hazard Classification: May cause skin irritation and serious eye damage.[7][14][15]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety glasses or goggles), and a lab coat.[14][16][17]

-

Handling: Avoid creating dust.[18] Handle in a well-ventilated area.[16][17] Wash hands thoroughly after handling.[11][14]

-

Storage: Store in a cool, dry place in a tightly sealed container.[16][17][18] It is incompatible with strong bases, oxidizing agents, and reducing agents.[14][19][20]

-

Disposal: Dispose of in accordance with local, regional, and national regulations.[16][18]

This technical guide provides a foundational understanding of this compound for its effective application in a research environment. By leveraging its unique properties, scientists can achieve highly accurate and reliable quantification of lauric acid and explore its metabolic significance.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | CAS#:93639-08-8 | Chemsrc [chemsrc.com]

- 6. Lauric acid-1-13C 13C 99atom 93639-08-8 [sigmaaldrich.com]

- 7. Lauric acid-12-13C | C12H24O2 | CID 16213334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Lauric acid (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1586-1 [isotope.com]

- 9. This compound Datasheet DC Chemicals [dcchemicals.com]

- 10. Lauric Acid | C12H24O2 | CID 3893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. This compound|93639-08-8|COA [dcchemicals.com]

- 13. Lauric acid(143-07-7) 13C NMR spectrum [chemicalbook.com]

- 14. Lauric Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 15. carlroth.com [carlroth.com]

- 16. technopharmchem.com [technopharmchem.com]

- 17. media.laballey.com [media.laballey.com]

- 18. geneseo.edu [geneseo.edu]

- 19. Lauric acid CAS#: 143-07-7 [m.chemicalbook.com]

- 20. Lauric acid | 143-07-7 [chemicalbook.com]

An In-depth Technical Guide to Lauric Acid-13C: Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Lauric acid-13C, a stable isotope-labeled fatty acid crucial for a variety of research and development applications. This document details its chemical and physical properties, provides in-depth experimental protocols for its use as an internal standard and a metabolic tracer, and explores its role in cellular signaling pathways.

Core Data Presentation

This compound is commercially available in several isotopically labeled forms. The most common variant, Lauric acid (1-¹³C), is detailed below, along with other available isomers. This information is critical for selecting the appropriate standard for mass spectrometry and metabolic studies.

| Property | Lauric acid (1-¹³C) | Lauric acid-12-13C | Lauric acid-1,2-13C2 |

| CAS Number | 93639-08-8[1][2][3] | 287100-85-0 | 287111-19-7 |

| Molecular Formula | C₁₁¹³CH₂₄O₂[3] | C₁₂H₂₄O₂ | CH₃(CH₂)₉¹³CH₂¹³CO₂H |

| Molecular Weight | 201.31 g/mol [1][3] | 201.31 g/mol | 202.30 g/mol |

| Synonyms | Dodecanoic acid-1-¹³C, FA 12:0-¹³C[2] | Dodecanoic acid-12-¹³C | Dodecanoic acid-1,2-¹³C₂ |

| Chemical Purity | ≥95% to ≥98%[2][3] | Not specified | 99 atom % ¹³C |

| Form | Solid or individual neat form[1] | Not specified | Solid |

| Storage Temperature | Room temperature, away from light and moisture[1] | -20°C | Not specified |

Experimental Protocols

Quantification of Lauric Acid using this compound as an Internal Standard by GC-MS

This protocol outlines the use of this compound as an internal standard for the accurate quantification of lauric acid in biological samples such as plasma, cells, or tissues. The methodology involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

a. Sample Preparation and Lipid Extraction:

-

Internal Standard Spiking: To each sample (e.g., 0.5 million cells, 0.5 mL plasma, or a pre-determined amount of tissue homogenate), add a known amount of this compound (e.g., 100 µL of a 0.25 ng/µL solution in ethanol).[1]

-

Cell Lysis and Acidification: For cell samples, add two volumes of methanol to lyse the cells. For all samples, acidify the mixture to a final concentration of 25 mM HCl.[1]

-

Lipid Extraction: Add 1 mL of iso-octane to the sample, vortex vigorously, and centrifuge at 3000 x g for 1 minute to separate the layers. Transfer the upper organic layer to a clean glass tube. Repeat the extraction step to ensure complete recovery of lipids.[1]

-

Drying: Evaporate the solvent from the collected organic fractions under a stream of nitrogen or using a speed vacuum.

b. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add 200 μl of toluene, 1.5 ml of methanol, and 300 μl of 8% (w/v) methanolic HCl.

-

Cap the tubes, shake, and incubate at 100°C for 1.5 hours or at 45°C overnight.

-

After cooling, add 1.5 ml of 0.9% NaCl solution and 1 ml of hexane. Vortex and centrifuge to separate the phases.

-

Transfer the upper hexane layer containing the FAMEs to a new tube and dry down. Re-dissolve the FAMEs in a small volume of hexane suitable for GC-MS injection.

c. GC-MS Analysis:

-

Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., DB-Wax).

-

Injection: Inject 1 µL of the FAMEs solution in splitless mode.

-

GC Program: A typical oven program starts at 95°C, ramps to 250°C, with appropriate holds to ensure separation of fatty acids.

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) to monitor the molecular ions or characteristic fragment ions of both the unlabeled lauric acid methyl ester and the this compound methyl ester.

-

Quantification: Create a standard curve using known concentrations of unlabeled lauric acid and a fixed concentration of this compound. The ratio of the peak area of the analyte to the internal standard is used to calculate the concentration of lauric acid in the unknown samples.

13C-Metabolic Flux Analysis (MFA) using this compound

This protocol provides a general framework for using this compound as a tracer to study fatty acid metabolism in cell culture. 13C-MFA allows for the quantitative analysis of the flow of carbon atoms through metabolic pathways.[4]

a. Cell Culture and Labeling:

-

Culture cells of interest in a standard growth medium.

-

To initiate the labeling experiment, replace the standard medium with a medium containing a known concentration of this compound. The concentration and labeling duration should be optimized based on the cell type and the specific metabolic pathways being investigated.[5]

-

It is crucial to ensure that the cells reach both a metabolic and isotopic steady state for accurate flux analysis. This can be verified by measuring the isotopic enrichment of key metabolites at different time points.[5]

b. Metabolite Extraction:

-

After the desired labeling period, rapidly quench the metabolism by, for example, washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).

-

Collect the cell extracts containing the labeled metabolites.

c. Analysis of Isotopic Enrichment:

-

The isotopic enrichment of downstream metabolites of lauric acid (e.g., other fatty acids, intermediates of beta-oxidation) can be determined using mass spectrometry (LC-MS or GC-MS).

-

For fatty acid analysis, follow the derivatization and GC-MS protocol described in the previous section. The mass spectra will reveal the incorporation of ¹³C into the fatty acid molecules.

d. Flux Estimation:

-

The measured isotopic labeling data is used in conjunction with a stoichiometric model of the relevant metabolic network.

-

Computational software is used to estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.[4]

Signaling Pathways

Lauric acid is not merely a metabolic substrate but also a signaling molecule that can modulate inflammatory pathways. A key mechanism is the activation of Toll-like receptors (TLRs), particularly TLR4 and TLR2.[6]

Lauric Acid-Induced TLR4/NF-κB Signaling Pathway

Lauric acid can initiate a pro-inflammatory cascade by activating the TLR4 signaling pathway, which culminates in the activation of the transcription factor NF-κB and the expression of inflammatory genes.[7][8]

-

Ligand Recognition and Receptor Dimerization: Lauric acid is recognized by the TLR4/MD-2 receptor complex on the cell surface. This leads to the homodimerization of TLR4.

-

Recruitment of Adaptor Proteins: The activated TLR4 dimer recruits intracellular adaptor proteins, primarily MyD88.[8]

-

Activation of Downstream Kinases: MyD88 initiates a signaling cascade that leads to the activation of IκB kinase (IKK).

-

NF-κB Activation: IKK phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases the transcription factor NF-κB (a heterodimer of p50 and p65 subunits).

-

Nuclear Translocation and Gene Expression: The freed NF-κB translocates to the nucleus, where it binds to the promoter regions of target genes, inducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[7]

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. Sample Preparation - Fatty Acid Methyl Ester (FAME) | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

- 3. Fatty Acids Modulate Toll-like Receptor 4 Activation through Regulation of Receptor Dimerization and Recruitment into Lipid Rafts in a Reactive Oxygen Species-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Saturated fatty acids activate TLR-mediated proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatty acid-induced induction of Toll-like receptor-4/nuclear factor-κB pathway in adipocytes links nutritional signalling with innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lauric acid ameliorates lipopolysaccharide (LPS)-induced liver inflammation by mediating TLR4/MyD88 pathway in Sprague Dawley (SD) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Commercially Available Isotopic Forms of Lauric Acid-¹³C for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available stable isotope-labeled forms of lauric acid (dodecanoic acid), specifically those enriched with Carbon-13 (¹³C). This document is intended to serve as a valuable resource for researchers in the fields of metabolism, lipidomics, and drug development who are utilizing these powerful tools for metabolic tracing and quantification studies.

Commercially Available Forms of Lauric Acid-¹³C

Below is a summary of the commercially available forms of lauric acid-¹³C, compiled from various suppliers.

| Product Name | Label Position(s) | CAS Number | Molecular Formula | Isotopic Purity (atom % ¹³C) | Chemical Purity |

| Lauric acid-1-¹³C | 1 | 93639-08-8 | CH₃(CH₂)₁₀¹³CO₂H | ≥99% | ≥98% |

| Lauric acid-12-¹³C | 12 | 287100-85-0 | ¹³CH₃(CH₂)₁₀CO₂H | ≥99% | Not specified |

| Lauric acid-1,12-¹³C₂ | 1, 12 | Not available | ¹³CH₃(CH₂)₁₀¹³CO₂H | ≥99% | Not specified |

Note: Purity and availability may vary between suppliers. It is recommended to consult the supplier's certificate of analysis for the most accurate and up-to-date information.

Experimental Protocols

The use of ¹³C-labeled lauric acid in research necessitates robust and well-defined experimental protocols. Below are detailed methodologies for common applications, including in vivo metabolic tracing in animal models and in vitro cell culture experiments with subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

In Vivo Metabolic Tracing in Mice using Oral Gavage

This protocol describes the administration of ¹³C-labeled lauric acid to mice via oral gavage to trace its metabolic fate in various tissues.

Materials:

-

Lauric acid-¹³C (e.g., 1-¹³C, 12-¹³C)

-

Vehicle (e.g., corn oil, 20% Tocophersolan (TPGS) solution)

-

Oral gavage needles (blunt-ended)

-

Syringes

-

Anesthesia (if required by institutional guidelines)

-

Dissection tools

-

Liquid nitrogen

-

Sample storage tubes

Procedure:

-

Animal Preparation: House C57BL/6 mice under standard conditions and acclimate them to handling. Fast the mice for 4-6 hours prior to the experiment to ensure consistent metabolic states.

-

Tracer Preparation: Prepare a homogenous suspension of the ¹³C-labeled lauric acid in the chosen vehicle. A typical dose for fatty acid tracing studies is in the range of 150 mg/kg body weight.[1] Sonication may be required to achieve a uniform suspension.

-

Administration: Administer the prepared tracer solution to the mice via oral gavage using a blunt-ended needle. The volume administered should be appropriate for the size of the mouse, typically around 150-250 µL.

-

Time Course and Sample Collection: At predetermined time points following administration (e.g., 30, 60, 120, 240 minutes), euthanize the mice according to approved institutional protocols.[2]

-

Tissue Harvesting: Immediately following euthanasia, collect blood via cardiac puncture and harvest tissues of interest (e.g., liver, adipose tissue, heart, brain).

-

Sample Processing: Process blood to plasma by centrifugation. Promptly snap-freeze all tissue and plasma samples in liquid nitrogen and store them at -80°C until analysis.[2]

In Vitro Metabolic Tracing in Cell Culture

This protocol outlines the use of ¹³C-labeled lauric acid to trace its metabolism in cultured cells.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

Lauric acid-¹³C

-

Bovine serum albumin (BSA), fatty acid-free

-

Phosphate-buffered saline (PBS)

-

Cell scraper

-

Centrifuge tubes

-

Liquid nitrogen

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that will result in approximately 80-90% confluency at the time of the experiment.

-

Tracer Preparation: Prepare a stock solution of ¹³C-labeled lauric acid complexed to fatty acid-free BSA. This is crucial for the solubility and delivery of the fatty acid to the cells in the culture medium. A typical final concentration in the medium can range from 50 to 200 µM.

-

Labeling: Remove the standard culture medium from the cells and replace it with a medium containing the ¹³C-lauric acid-BSA complex.

-

Incubation: Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled lauric acid. The incubation time can vary depending on the specific metabolic pathway being investigated (e-g., from a few hours to 24 hours).

-

Cell Harvesting: After incubation, wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

-

Metabolite Extraction: Add a suitable extraction solvent (e.g., ice-cold 80% methanol) to the cells and scrape them from the plate. Collect the cell lysate and centrifuge to pellet the protein and cellular debris.

-

Sample Storage: Transfer the supernatant containing the metabolites to a new tube and store at -80°C until analysis.

Sample Preparation and Analysis by GC-MS

This protocol describes the derivatization of fatty acids and subsequent analysis by gas chromatography-mass spectrometry.

Materials:

-

Internal standard (e.g., Lauric acid-d23)

-

Extraction solvent (e.g., 2:1 chloroform:methanol)

-

Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS))

-

GC-MS system with an appropriate column (e.g., DB-5ms)

Procedure:

-

Lipid Extraction: To the collected samples (plasma, tissue homogenates, or cell extracts), add an internal standard such as Lauric acid-d23 to allow for accurate quantification.[3][4] Perform a lipid extraction using a method like the Folch or Bligh-Dyer procedure.

-

Saponification (Optional): If analyzing total fatty acids (both free and esterified), perform a saponification step using methanolic NaOH to release the fatty acids from complex lipids.

-

Derivatization: Evaporate the solvent from the extracted lipids under a stream of nitrogen. To the dried residue, add the derivatization reagent (e.g., BSTFA + 1% TMCS) and heat at 60-70°C for 30-60 minutes to convert the fatty acids into their more volatile trimethylsilyl (TMS) esters.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph will separate the fatty acid esters based on their volatility and interaction with the column. The mass spectrometer will then detect and fragment the eluting compounds, allowing for the identification and quantification of both the unlabeled and ¹³C-labeled lauric acid based on their mass-to-charge ratios.

Signaling and Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways involving lauric acid.

Metabolic Fate of Lauric Acid

This diagram illustrates the primary metabolic pathways of lauric acid following its uptake into the cell.

Caption: Metabolic pathways of ¹³C-labeled lauric acid within a cell.

Lauric Acid and GPR84 Signaling Pathway

This diagram illustrates the activation of the G protein-coupled receptor 84 (GPR84) by lauric acid and the subsequent downstream signaling cascade.

Caption: GPR84 signaling cascade initiated by lauric acid.

Experimental Workflow for In Vivo Metabolic Tracing

This diagram provides a logical overview of the key steps involved in an in vivo metabolic tracing experiment using ¹³C-labeled lauric acid.

Caption: Workflow for in vivo ¹³C-lauric acid metabolic tracing.

References

Lauric Acid-¹³C as a Tracer for Fatty Acid Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Lauric acid-¹³C as a stable isotope tracer for the investigation of fatty acid synthesis and oxidation. This powerful tool offers a dynamic and quantitative approach to understanding the complex interplay of lipid metabolic pathways, which is crucial for basic research and the development of novel therapeutics for metabolic diseases.

Introduction to Stable Isotope Tracing with Lauric Acid-¹³C

Stable isotope labeling is a gold-standard methodology for elucidating metabolic pathways in vivo and in vitro.[1][2] By replacing carbon-12 (¹²C) with its heavy isotope, carbon-13 (¹³C), in a molecule of interest, researchers can trace its metabolic fate through various biochemical reactions.[2] Lauric acid-¹³C, a 12-carbon saturated fatty acid labeled with ¹³C, serves as an invaluable tracer for studying two fundamental processes: de novo lipogenesis (DNL), the synthesis of fatty acids, and fatty acid oxidation (FAO), their breakdown for energy.[3][4]

The use of stable isotopes like ¹³C is safe, non-radioactive, and allows for repeated studies in various models, including in humans, children, and pregnant women.[1] The primary analytical techniques for detecting and quantifying ¹³C-labeled metabolites are mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.[2][5] These methods enable the precise measurement of isotopic enrichment in various metabolites, providing quantitative data on metabolic fluxes.[5][6]

Core Metabolic Pathways

De Novo Lipogenesis (Fatty Acid Synthesis)

De novo lipogenesis is the process of synthesizing fatty acids from non-lipid precursors, primarily acetyl-CoA derived from carbohydrate catabolism.[7][8] This pathway is particularly active in the liver and adipose tissue.[7] The process begins with the carboxylation of acetyl-CoA to form malonyl-CoA, which then serves as a two-carbon donor for the growing fatty acid chain, a process catalyzed by fatty acid synthase (FASN).[9][10] The primary product of DNL is the 16-carbon saturated fatty acid, palmitic acid, which can be further elongated and desaturated to produce other fatty acid species.[10]

Caption: De Novo Lipogenesis Pathway.

Fatty Acid β-Oxidation

Fatty acid β-oxidation is the catabolic process by which fatty acid molecules are broken down in the mitochondria to produce acetyl-CoA, NADH, and FADH₂.[11][12][13] This process is a major source of energy, particularly in tissues with high energy demands like the heart. Before entering the mitochondria, fatty acids are activated by conjugation with coenzyme A (CoA). The process consists of a cyclical series of four reactions that shorten the fatty acid chain by two carbons in each cycle, releasing one molecule of acetyl-CoA.[11][14]

// Position Acetyl-CoA separately AcetylCoA_out [label="Acetyl-CoA", shape=rectangle, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; KetoacylCoA -> AcetylCoA_out [label=" Thiolase", color="#34A853"];

// Side products FADH2 [label="FADH₂", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NADH [label="NADH + H⁺", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

FattyAcylCoA -> FADH2 [dir=back, color="#EA4335"]; L3HydroxyacylCoA -> NADH [dir=back, color="#4285F4"];

// Cycle representation ShortenedAcylCoA -> FattyAcylCoA [label=" Re-enters Cycle", style=dashed, color="#5F6368"];

{rank=same; FattyAcylCoA;} {rank=same; TransEnoylCoA; FADH2;} {rank=same; L3HydroxyacylCoA;} {rank=same; KetoacylCoA; NADH;} {rank=same; ShortenedAcylCoA; AcetylCoA_out;} }

Caption: Fatty Acid β-Oxidation Pathway.Krebs Cycle (Citric Acid Cycle)

The acetyl-CoA produced from β-oxidation enters the Krebs cycle (also known as the citric acid cycle or tricarboxylic acid cycle), a central metabolic hub that occurs in the mitochondrial matrix.[15][16][17] In this cycle, acetyl-CoA combines with oxaloacetate to form citrate, which then undergoes a series of reactions to regenerate oxaloacetate, producing NADH, FADH₂, and ATP (or GTP).[16][17][18] The NADH and FADH₂ generated are subsequently used in the electron transport chain to produce a significant amount of ATP through oxidative phosphorylation.[17]

// Side products NADH1 [label="NADH", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NADH2 [label="NADH", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NADH3 [label="NADH", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FADH2 [label="FADH₂", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP/GTP", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; CO2_1 [label="CO₂", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; CO2_2 [label="CO₂", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Isocitrate -> NADH1 [dir=back, color="#4285F4"]; Isocitrate -> CO2_1 [dir=back, color="#5F6368"]; AlphaKG -> NADH2 [dir=back, color="#4285F4"]; AlphaKG -> CO2_2 [dir=back, color="#5F6368"]; SuccinylCoA -> ATP [dir=back, color="#34A853"]; Succinate -> FADH2 [dir=back, color="#EA4335"]; Malate -> NADH3 [dir=back, color="#4285F4"];

{rank=same; AcetylCoA; Oxaloacetate;} {rank=same; Citrate;} {rank=same; Isocitrate;} {rank=same; AlphaKG; NADH1; CO2_1;} {rank=same; SuccinylCoA; NADH2; CO2_2;} {rank=same; Succinate; ATP;} {rank=same; Fumarate; FADH2;} {rank=same; Malate;} {rank=same; Oxaloacetate; NADH3;} }

Caption: The Krebs Cycle (Citric Acid Cycle).Experimental Design and Protocols

The successful application of Lauric acid-¹³C as a tracer requires careful experimental design and execution. The general workflow involves introducing the labeled lauric acid to the biological system, followed by sample collection, metabolite extraction, and analysis by mass spectrometry.[5][19]

Caption: General Experimental Workflow.

In Vitro Studies (Cell Culture)

Objective: To measure the rates of fatty acid synthesis and oxidation in cultured cells.

Protocol:

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and proliferate.

-

Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of ¹³C-labeled lauric acid. For fatty acid oxidation studies, the lauric acid is often complexed with fatty acid-free bovine serum albumin (BSA). For synthesis studies, other ¹³C-labeled precursors like ¹³C-glucose or ¹³C-glutamine are used, and ¹³C-lauric acid can serve as an internal standard.

-

Incubation: Incubate the cells for a defined period to allow for the uptake and metabolism of the tracer.

-

Metabolism Quenching and Metabolite Extraction: Rapidly quench metabolic activity, typically by washing with ice-cold saline and adding a cold solvent like methanol or a methanol/water mixture. Scrape the cells and collect the extract.

-

Sample Preparation: Separate the polar (aqueous) and non-polar (lipid) fractions. The lipid fraction can be saponified to release free fatty acids.

-

Derivatization (for GC-MS): Fatty acids are often derivatized (e.g., to their methyl esters) to improve their volatility for GC-MS analysis.

-

LC-MS/GC-MS Analysis: Analyze the isotopic enrichment in fatty acids and Krebs cycle intermediates.

In Vivo Studies (Animal Models)

Objective: To investigate systemic fatty acid metabolism, including synthesis, oxidation, and tissue-specific uptake.

Protocol:

-

Animal Acclimatization: House animals under controlled conditions and provide a standard diet.

-

Tracer Administration: Administer ¹³C-lauric acid via oral gavage, intravenous infusion, or intraperitoneal injection. The tracer is often mixed with a carrier like corn oil or intralipid.[20]

-

Time-Course Sampling: Collect blood samples at various time points after tracer administration.[20] At the end of the experiment, euthanize the animals and collect tissues of interest.

-

Sample Processing: Process blood to obtain plasma.[20] Homogenize tissues to extract metabolites.

-

Metabolite Extraction and Analysis: Follow similar procedures for extraction, separation, and mass spectrometry analysis as described for in vitro studies.

Data Analysis and Interpretation

The primary output from the mass spectrometer is the mass isotopologue distribution (MID), which represents the fractional abundance of each isotopologue for a given metabolite.[2] This data is used to calculate key parameters of fatty acid metabolism.

Key Parameters Calculated from ¹³C-Lauric Acid Tracing:

| Parameter | Description | How it is Measured |

| Fractional Contribution (FC) | The fraction of a metabolite pool derived from the tracer. | Calculated from the isotopic enrichment of the product relative to the precursor. |

| Fractional Synthesis Rate (FSR) | The rate at which new molecules of a compound are synthesized. | Determined by the rate of incorporation of the ¹³C label into the product over time. |

| Fatty Acid Oxidation Rate | The rate at which fatty acids are broken down. | Measured by the appearance of ¹³C-labeled acetyl-CoA and downstream Krebs cycle intermediates.[21] |

| De Novo Lipogenesis Rate | The rate of new fatty acid synthesis. | When using ¹³C-precursors like glucose, the incorporation of ¹³C into newly synthesized fatty acids is measured. |

Applications in Drug Development

Understanding the alterations in fatty acid metabolism in disease states such as cancer, diabetes, and non-alcoholic fatty liver disease (NAFLD) is crucial for identifying novel therapeutic targets.[20] Lauric acid-¹³C tracing can be a powerful tool in the drug development pipeline.

Key Applications:

| Application Area | Description |

| Target Engagement and Mechanism of Action | By tracing the metabolic fate of ¹³C-lauric acid in the presence of a drug, researchers can confirm that the drug is hitting its intended target and elucidate the downstream metabolic consequences.[2] |

| Efficacy Screening | Screening compounds for their ability to modulate fatty acid synthesis or oxidation. For example, identifying inhibitors of de novo lipogenesis in cancer cells. |

| Pharmacodynamic Biomarker Development | Measuring changes in fatty acid metabolism in response to drug treatment can serve as a biomarker of drug activity. |

| Toxicity and Off-Target Effects | Assessing the unintended impact of a drug candidate on lipid metabolism in various tissues. |

Conclusion

Lauric acid-¹³C is a versatile and powerful tracer for the quantitative analysis of fatty acid synthesis and oxidation. Its application, from basic research to drug development, provides invaluable insights into the dynamic regulation of lipid metabolism. The methodologies outlined in this guide, coupled with advanced analytical platforms and computational modeling, will continue to advance our understanding of metabolic diseases and aid in the development of next-generation therapeutics.

References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. De novo lipogenesis in the liver in health and disease: more than just a shunting yard for glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6.33 De novo Lipogenesis (Fatty Acid Synthesis) | Nutrition Flexbook [courses.lumenlearning.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Beta oxidation - Wikipedia [en.wikipedia.org]

- 12. microbenotes.com [microbenotes.com]

- 13. jackwestin.com [jackwestin.com]

- 14. researchgate.net [researchgate.net]

- 15. praxilabs.com [praxilabs.com]

- 16. teachmephysiology.com [teachmephysiology.com]

- 17. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 18. bio.libretexts.org [bio.libretexts.org]

- 19. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 20. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

- 21. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Medium-Chain Fatty Acid Metabolism with Lauric Acid-¹³C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and applications of Lauric acid-¹³C for tracing and quantifying medium-chain fatty acid (MCFA) metabolism. Lauric acid (C12:0), a prominent MCFA, plays a significant role in energy metabolism and cellular signaling. The use of stable isotope-labeled lauric acid, specifically Lauric acid-¹³C, allows for precise tracking of its metabolic fate without the safety concerns associated with radioisotopes. This document details experimental protocols for both in vitro and in vivo studies, presents quantitative data on lauric acid metabolism, and illustrates the key signaling pathways involved.

Introduction to Lauric Acid Metabolism

Medium-chain fatty acids are characterized by their rapid absorption and metabolism compared to long-chain fatty acids.[1][2] Upon ingestion, lauric acid is primarily transported to the liver via the portal vein, where it readily enters the mitochondria for β-oxidation, a process that breaks it down into acetyl-CoA for energy production.[3][4] This efficient oxidation makes lauric acid a quick energy source.[2][3] Beyond its role in energy homeostasis, lauric acid and its metabolites are also signaling molecules that can influence various cellular processes.[5][6][7][8]

Lauric acid-¹³C is a non-radioactive, stable isotope-labeled version of lauric acid that serves as a powerful tool for metabolic research.[7][9][10] By replacing one or more of the carbon atoms with the heavier ¹³C isotope, researchers can trace the journey of lauric acid through various metabolic pathways using mass spectrometry-based techniques.[6][11][12] This allows for the quantification of its oxidation rate, its incorporation into complex lipids, and its influence on metabolic fluxes.

Experimental Protocols

In Vitro Metabolism Studies Using Cultured Cells

This protocol outlines a general procedure for studying the metabolism of Lauric acid-¹³C in cultured cells. Specific cell types and experimental conditions may require optimization.

Objective: To quantify the uptake, oxidation, and incorporation of Lauric acid-¹³C into cellular lipids.

Materials:

-

Lauric acid-¹³C (e.g., [1-¹³C]Lauric acid or [U-¹³C₁₂]Lauric acid)

-

Cultured cells of interest (e.g., hepatocytes, adipocytes, myocytes)

-

Cell culture medium appropriate for the cell line

-

Fatty acid-free bovine serum albumin (BSA)

-

Solvents for lipid extraction (e.g., chloroform, methanol, hexane, isopropanol)

-

Internal standards for mass spectrometry

-

Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)

Procedure:

-

Cell Culture: Plate cells at a desired density and allow them to adhere and grow to the desired confluency.

-

Preparation of Lauric Acid-¹³C-BSA Complex:

-

Dissolve Lauric acid-¹³C in ethanol.

-

Prepare a solution of fatty acid-free BSA in serum-free cell culture medium.

-

Slowly add the Lauric acid-¹³C solution to the BSA solution while stirring to form a complex. This improves the solubility and delivery of the fatty acid to the cells.

-

The final concentration of Lauric acid-¹³C in the culture medium typically ranges from 50 to 200 µM.[8]

-

-

Labeling Experiment:

-

Remove the existing culture medium from the cells and wash with phosphate-buffered saline (PBS).

-

Add the culture medium containing the Lauric acid-¹³C-BSA complex to the cells.

-

Incubate the cells for a defined period (e.g., 1, 4, 8, 12, 24 hours) to allow for uptake and metabolism of the labeled fatty acid.

-

-

Sample Collection:

-

Medium: Collect the culture medium to analyze the secretion of metabolites.

-

Cells: Wash the cells with cold PBS, then harvest by scraping or trypsinization.

-

-

Lipid Extraction:

-

Extract total lipids from the cell pellet and the collected medium using a method such as the Folch or Bligh-Dyer extraction.

-

-

Sample Analysis by Mass Spectrometry:

-

Fatty Acid Analysis: Saponify the lipid extract and derivatize the fatty acids to fatty acid methyl esters (FAMEs) for analysis by GC-MS to determine the enrichment of ¹³C in lauric acid and its elongation products (e.g., myristic acid, palmitic acid).[3]

-

Lipidomics Analysis: Analyze the intact lipid classes (e.g., triglycerides, phospholipids, cholesterol esters) by LC-MS to determine the incorporation of Lauric acid-¹³C into these complex lipids.

-

Metabolite Analysis: Analyze the aqueous fraction of the cell extract and the culture medium for water-soluble metabolites of lauric acid oxidation (e.g., Krebs cycle intermediates) by LC-MS.

-

In Vivo Metabolism Studies in Animal Models

This protocol provides a general framework for conducting Lauric acid-¹³C tracer studies in rodents. All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.

Objective: To determine the whole-body oxidation of Lauric acid-¹³C and its distribution and incorporation into tissues and plasma lipids.

Materials:

-

Lauric acid-¹³C

-

Vehicle for administration (e.g., corn oil, intralipid emulsion)

-

Metabolic cages for breath collection

-

Gas isotope ratio mass spectrometer (IRMS) or cavity ring-down spectrometer (CRDS) for ¹³CO₂ analysis

-

Surgical tools for tissue collection

-

Equipment for blood collection

Procedure:

-

Animal Acclimatization: Acclimate animals to the experimental conditions, including the metabolic cages.

-

Tracer Administration:

-

Administer a known amount of Lauric acid-¹³C to the animals. This can be done via oral gavage or intravenous infusion. The choice of administration route depends on the research question.

-

-

Breath Sample Collection:

-

Place the animal in a metabolic cage immediately after tracer administration.

-

Collect breath samples at regular intervals (e.g., every 15-30 minutes) for several hours.

-

-

Blood and Tissue Collection:

-

At predetermined time points, collect blood samples via tail vein, saphenous vein, or cardiac puncture at the end of the experiment.

-

Euthanize the animal and collect tissues of interest (e.g., liver, adipose tissue, muscle, heart, brain).

-

Immediately freeze tissues in liquid nitrogen and store at -80°C.

-

-

Sample Analysis:

-

Breath Analysis: Analyze the ¹³CO₂ enrichment in the collected breath samples using IRMS or CRDS. The rate of ¹³CO₂ exhalation reflects the rate of Lauric acid-¹³C oxidation.

-

Plasma and Tissue Analysis: Extract lipids from plasma and homogenized tissues as described in the in vitro protocol. Analyze the ¹³C enrichment in fatty acids and the incorporation into complex lipids by GC-MS and LC-MS.

-

Lauric Acid-¹³C Breath Test for Oxidation Measurement

The ¹³C-breath test is a non-invasive method to assess the in vivo oxidation of a ¹³C-labeled substrate.

Objective: To quantify the rate of lauric acid oxidation in humans or animals.

Procedure:

-

Baseline Breath Sample: Collect a baseline breath sample before administering the tracer.

-

Tracer Administration: Administer a precise dose of Lauric acid-¹³C, typically mixed with a small meal or liquid to ensure proper absorption.

-

Serial Breath Sampling: Collect breath samples at regular intervals (e.g., every 30-60 minutes) for a period of 4 to 9 hours.[13]

-

¹³CO₂ Analysis: Measure the ¹³CO₂/¹²CO₂ ratio in the collected breath samples using an appropriate analytical instrument.

-

Calculation of Oxidation Rate: The rate of lauric acid oxidation is calculated from the amount of ¹³CO₂ exhaled over time, corrected for the baseline ¹³CO₂ abundance.

Quantitative Data on Lauric Acid Metabolism

The following tables summarize quantitative data on the metabolic fate of lauric acid from published studies.

| Parameter | Value | Species/Model | Duration | Reference |

| Whole-Body Oxidation | ||||

| Cumulative Oxidation (% of dose) | 41% | Human | 9 hours | [13] |

| Hepatocyte Metabolism | ||||

| Cellular Uptake (% of initial) | 94.8 ± 2.2% | Cultured Rat Hepatocytes | 4 hours | [3] |

| β-Oxidation (% of initial) | 38.7 ± 4.4% | Cultured Rat Hepatocytes | 4 hours | [3] |

| Incorporation into Cellular Lipids (% of initial) | 24.6 ± 4.2% | Cultured Rat Hepatocytes | 4 hours | [3] |

| Incorporation into Triglycerides (% of initial) | 10.6 ± 4.6% | Cultured Rat Hepatocytes | 4 hours | [3] |

Note: The data from cultured rat hepatocytes was obtained using radiolabeled [¹⁴C]-lauric acid, but it provides valuable quantitative insights into the metabolic fate of lauric acid.

| Lipid Class | Relative Incorporation | Cell Type/Tissue |

| Triglycerides | High | Hepatocytes, Adipose Tissue |

| Phospholipids | Moderate | Most cell types |

| Cholesterol Esters | Low | Most cell types |

Signaling Pathways of Lauric Acid

Lauric acid is not only an energy substrate but also a signaling molecule that interacts with several receptors and pathways.

G Protein-Coupled Receptor 40 (GPR40)

Lauric acid is an agonist for GPR40 (also known as Free Fatty Acid Receptor 1), a receptor primarily expressed in pancreatic β-cells and enteroendocrine cells.[5] Activation of GPR40 by lauric acid can stimulate insulin and incretin hormone secretion. In microglia, the activation of GPR40 by lauric acid has been shown to alleviate neuroinflammatory responses.[5]

Peroxisome Proliferator-Activated Receptors (PPARs)

Lauric acid can activate PPARα and PPARγ, which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[6] Activation of PPARα by lauric acid in hepatocytes enhances the expression of genes involved in fatty acid oxidation. PPARγ activation is crucial for adipogenesis and insulin sensitivity.[6]

AMP-Activated Protein Kinase (AMPK)

AMPK is a key energy sensor in cells. While direct activation of AMPK by lauric acid is less documented, the rapid β-oxidation of lauric acid increases the AMP/ATP ratio, which in turn activates AMPK. Activated AMPK promotes catabolic pathways like fatty acid oxidation and glucose uptake, while inhibiting anabolic pathways such as fatty acid and protein synthesis.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo study investigating Lauric acid-¹³C metabolism.

Conclusion

Lauric acid-¹³C is an invaluable tool for researchers investigating medium-chain fatty acid metabolism. Its use in stable isotope tracing studies provides detailed quantitative data on the metabolic fate of lauric acid, from its oxidation to its incorporation into complex lipids and its influence on cellular signaling. The protocols and data presented in this guide offer a solid foundation for designing and conducting experiments to further elucidate the role of lauric acid in health and disease, and to explore its potential as a therapeutic agent. The ability to track its metabolism with high precision will undoubtedly contribute to new discoveries in the fields of nutrition, metabolic diseases, and drug development.

References

- 1. About lipid metabolism in Hermetia illucens (L. 1758): on the origin of fatty acids in prepupae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. metsol.com [metsol.com]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Time-course changes in content and fatty acid composition of phosphatidic acid from rat thymocytes during concanavalin A stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vivo stable isotope studies in three patients affected with mitochondrial fatty acid oxidation disorders: limited diagnostic use of 1-13C fatty acid breath test using bolus technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Lauramide diethanolamine absorption, metabolism, and disposition in rats and mice after oral, intravenous, and dermal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nutrients | Free Full-Text | Pharmacokinetics and Tissue Distribution of 13C-Labeled Succinic Acid in Mice [mdpi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. mdpi.com [mdpi.com]

Lauric acid-13C in studying metabolic flux in cancer cells

An In-depth Technical Guide to Studying Metabolic Flux in Cancer Cells Using Lauric Acid-¹³C

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering Cancer's Metabolic Engine

The reprogramming of cellular metabolism is a hallmark of cancer, enabling rapid proliferation and adaptation to the tumor microenvironment. While aerobic glycolysis, or the "Warburg effect," has been a central focus, the importance of fatty acid metabolism in cancer is increasingly recognized. Cancer cells can utilize fatty acid oxidation (FAO) to generate ATP and reducing equivalents (NADPH), or engage in de novo lipogenesis to build new membranes. Understanding the flux—the rate of turnover of molecules through a metabolic pathway—is critical for identifying therapeutic targets.

Stable isotope tracing using carbon-13 (¹³C) is a powerful technique to map these metabolic pathways dynamically. By supplying cells with a ¹³C-labeled nutrient, researchers can trace the labeled carbon atoms as they are incorporated into downstream metabolites. Lauric acid (C12:0), a medium-chain fatty acid, serves as a unique and valuable tracer. Unlike long-chain fatty acids, it can enter the mitochondria for β-oxidation independently of the carnitine palmitoyltransferase 1 (CPT1) shuttle, providing a direct probe into mitochondrial FAO.

This guide provides a comprehensive overview of the core concepts, experimental protocols, and data interpretation frameworks for using fully labeled Lauric acid (U-¹³C₁₂ Lauric Acid) to investigate metabolic flux in cancer cells.

Experimental Design and Protocols

Conducting a ¹³C-lauric acid tracing experiment requires careful planning and execution, from cell culture to mass spectrometry analysis. The following sections detail a representative protocol synthesized from best practices in the field.

General Experimental Workflow

The overall process involves labeling cancer cells with ¹³C-lauric acid, quenching metabolic activity, extracting metabolites, and analyzing the isotopic enrichment of key intermediates using mass spectrometry.

Caption: Generalized workflow for ¹³C-lauric acid metabolic flux analysis in cancer cells.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for a typical in vitro labeling experiment.

2.2.1 Preparation of ¹³C-Lauric Acid Labeling Medium

-

Objective: To prepare a stock solution of U-¹³C₁₂ Lauric Acid conjugated to bovine serum albumin (BSA) for efficient cellular uptake.

-

Materials:

-

U-¹³C₁₂ Lauric Acid (Cambridge Isotope Laboratories or equivalent)

-

Fatty acid-free BSA

-

Ethanol

-

0.1 M NaOH

-

DMEM (or other base medium) with 10% dialyzed fetal bovine serum (dFBS)

-

-

Protocol:

-

Dissolve U-¹³C₁₂ Lauric Acid in ethanol to create a 100 mM stock solution.

-

In a sterile tube, combine the required volume of the lauric acid stock with a 10% (w/v) fatty acid-free BSA solution in saline at a 4:1 molar ratio (lauric acid:BSA).

-

Incubate at 37°C for 1 hour with gentle shaking to allow conjugation.

-

Spike the conjugated ¹³C-lauric acid into pre-warmed cell culture medium (e.g., DMEM + 10% dFBS) to a final concentration of 50-100 µM.

-

Filter-sterilize the final labeling medium through a 0.22 µm filter.

-

2.2.2 Cell Culture and Isotope Labeling

-

Objective: To introduce the ¹³C tracer to cancer cells and allow for its metabolism.

-

Protocol:

-

Seed cancer cells (e.g., HCT-116, MCF-7) in 6-well plates and grow to ~70-80% confluency.

-

Aspirate the standard growth medium and wash the cells once with sterile phosphate-buffered saline (PBS).

-

Add 2 mL of the pre-warmed ¹³C-lauric acid labeling medium to each well.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for the desired time points (e.g., for steady-state analysis, 24 hours is often sufficient).

-

2.2.3 Metabolite Extraction

-

Objective: To rapidly halt metabolism and extract intracellular metabolites for analysis.

-

Protocol:

-

Place the 6-well plates on ice. Aspirate the labeling medium.

-

Immediately wash the cells with 5 mL of ice-cold normal saline (0.9% NaCl).

-

Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and precipitate proteins.

-

Scrape the cells in the methanol solution and transfer the cell slurry to a microcentrifuge tube.

-

Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant (containing polar metabolites) to a new tube.

-

Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried pellet can be stored at -80°C until analysis.

-

2.2.4 GC-MS Analysis of TCA Cycle Intermediates

-

Objective: To measure the mass isotopologue distribution of TCA cycle intermediates.

-

Protocol:

-

Derivatization: Resuspend the dried metabolite pellet in 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate for 90 minutes at 30°C. Add 80 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% TBDMSCI and incubate for 60 minutes at 60°C to create volatile derivatives.

-

Injection: Inject 1 µL of the derivatized sample into a GC-MS system (e.g., Agilent 7890 GC with a 5977 MS detector).

-

Separation: Use a suitable column (e.g., HP-5MS) with a temperature gradient program to separate the metabolites.

-

Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor the mass fragments corresponding to different isotopologues of TCA cycle intermediates (e.g., citrate, malate, succinate).

-

Data Presentation and Interpretation

The primary output of a ¹³C-MFA experiment is the mass isotopologue distribution (MID) for various metabolites. This data reveals the proportion of each metabolite pool that contains 0, 1, 2, or more ¹³C atoms. After correcting for the natural abundance of ¹³C, this data can be used to calculate the fractional contribution of the tracer to metabolic pools and to model flux rates.

Metabolic Fate of Lauric Acid-¹³C

U-¹³C₁₂ Lauric Acid enters the mitochondria and undergoes β-oxidation. Each round of β-oxidation cleaves a two-carbon unit, releasing one molecule of ¹³C₂-Acetyl-CoA. For lauric acid (C12), this process occurs five times, yielding six molecules of ¹³C₂-Acetyl-CoA. This labeled Acetyl-CoA then enters the TCA cycle by condensing with oxaloacetate to form citrate.

Caption: Metabolic pathway of U-¹³C₁₂ Lauric Acid into the TCA cycle.

Quantitative Data Summary

The following tables illustrate the types of data generated from these experiments. Note: The values presented are illustrative placeholders, as comprehensive public datasets for ¹³C-lauric acid flux in specific cancer lines are limited.

Table 1: Illustrative Fractional Contribution of ¹³C-Lauric Acid to TCA Cycle Intermediates This table shows the percentage of the total pool of each metabolite that is labeled with ¹³C from the lauric acid tracer after 24 hours.

| Metabolite | Cancer Cell Line A (e.g., HCT-116) | Cancer Cell Line B (e.g., A549) | Non-Cancerous Cell Line (e.g., MCF-10A) |

| Citrate (M+2) | 25.4% | 15.2% | 8.1% |

| α-Ketoglutarate (M+2) | 22.1% | 13.5% | 6.9% |

| Succinate (M+2) | 18.5% | 10.8% | 5.2% |

| Malate (M+2) | 20.3% | 12.1% | 6.5% |

Table 2: Illustrative Metabolic Flux Rates Calculated from ¹³C-Lauric Acid Tracing This table presents calculated flux rates through key metabolic reactions, normalized to a cellular property like total protein content. Rates are in arbitrary units (a.u.).

| Metabolic Flux | Cancer Cell Line A (Control) | Cancer Cell Line A (+ FAO Inhibitor) |

| Lauric Acid Oxidation Rate | 10.5 | 1.2 |

| TCA Cycle Flux (Citrate Synthase) | 45.2 | 35.8 |

| Anaplerotic Flux (Pyruvate Carboxylase) | 12.8 | 13.1 |

Signaling Pathways and Metabolic Interplay

Lauric acid metabolism does not occur in isolation; it is deeply intertwined with cellular signaling. Studies using unlabeled lauric acid have shown that its metabolism can induce reactive oxygen species (ROS) and modulate key signaling pathways involved in cancer cell proliferation and survival.[1][2] For instance, lauric acid has been shown to downregulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway in colon cancer cells.[1]

¹³C tracing can be used to quantitatively link the flux through FAO to these signaling events, testing hypotheses about how metabolic state influences cell signaling.

Caption: Proposed signaling pathway affected by lauric acid metabolic flux in cancer cells.

Conclusion and Future Directions

Tracing with U-¹³C₁₂ Lauric Acid offers a powerful method for dissecting the role of medium-chain fatty acid oxidation in cancer cell metabolism. The detailed protocols and conceptual frameworks provided in this guide serve as a starting point for researchers aiming to quantify metabolic flux and its connection to cancer biology. Future studies can apply this technique to investigate metabolic heterogeneity within tumors, identify mechanisms of drug resistance, and screen for novel therapeutics that target fatty acid metabolism. By providing a quantitative, dynamic view of cellular metabolism, ¹³C-MFA with lauric acid is a critical tool in the development of next-generation cancer therapies.

References

Exploring the Role of Lauric Acid-13C in Mitochondrial Function Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 13C-labeled lauric acid (Lauric acid-13C) in the study of mitochondrial function. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage this powerful tool in their investigations. This document details the metabolic fate of lauric acid, its impact on mitochondrial bioenergetics and signaling, and provides detailed protocols for conducting stable isotope tracing studies.

Introduction: The Significance of Lauric Acid in Mitochondrial Metabolism

Lauric acid, a 12-carbon saturated medium-chain fatty acid (MCFA), is gaining increasing attention for its unique metabolic properties and potential health benefits. Unlike long-chain fatty acids, lauric acid can be absorbed more directly and is more readily oxidized for energy in the mitochondria. This has led to investigations into its role in various physiological and pathophysiological processes, including insulin resistance, metabolic inflammation, and cancer cell metabolism.[1][2] The use of stable isotope-labeled lauric acid, specifically this compound, allows for the precise tracing of its metabolic fate, providing invaluable insights into mitochondrial function and dysfunction.

Stable isotope tracing with 13C-labeled substrates is a powerful technique to delineate metabolic pathways and quantify their fluxes. By introducing this compound into a biological system, researchers can track the incorporation of the 13C label into downstream metabolites, such as intermediates of the tricarboxylic acid (TCA) cycle and other metabolic pathways. This enables the quantitative analysis of fatty acid oxidation (FAO) rates and the contribution of lauric acid to cellular energy production.

Lauric Acid's Impact on Mitochondrial Function and Signaling